![molecular formula C6H4Cl2FNO2S B1413309 2,5-Dichloro-3-fluorobenzenesulfonamide CAS No. 1804514-20-2](/img/structure/B1413309.png)
2,5-Dichloro-3-fluorobenzenesulfonamide
Overview
Description
2,5-Dichloro-3-fluorobenzenesulfonamide, also known as 2,5-DFCB, is a sulfonamide compound used in various scientific research applications. It is a colorless, crystalline solid that is highly soluble in water and organic solvents. It is an important intermediate in the synthesis of various drugs and can be used in a wide range of biological and biochemical experiments.
Scientific Research Applications
2,5-Dichloro-3-fluorobenzenesulfonamide has been used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, drug screening, and toxicity testing. It has also been used in the synthesis of various other compounds, such as 2,5-difluorobenzene sulfonamide and 3-fluoro-4-nitrosulfonamide. In addition, 2,5-Dichloro-3-fluorobenzenesulfonamide has been used in the synthesis of various organic compounds, including organic dyes, catalysts, and pigments.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-fluorobenzenesulfonamide is not yet fully understood. However, it is known to interact with a variety of proteins, including cytochrome P450 enzymes, and to inhibit the activity of certain enzymes involved in the metabolism of drugs. It is also known to inhibit the activity of certain enzymes involved in the synthesis of certain neurotransmitters. In addition, 2,5-Dichloro-3-fluorobenzenesulfonamide has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
2,5-Dichloro-3-fluorobenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as to inhibit the activity of certain enzymes involved in the synthesis of certain neurotransmitters. In addition, 2,5-Dichloro-3-fluorobenzenesulfonamide has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids. It has also been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
2,5-Dichloro-3-fluorobenzenesulfonamide has several advantages for use in laboratory experiments. It is highly soluble in water and organic solvents, making it easy to work with. In addition, it is a relatively inexpensive compound, making it an attractive option for use in research experiments. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic in high concentrations and can cause irritation of the skin and eyes. In addition, it can be difficult to control the concentration of 2,5-Dichloro-3-fluorobenzenesulfonamide in laboratory experiments.
Future Directions
There are several potential future directions for 2,5-Dichloro-3-fluorobenzenesulfonamide research. One potential direction is to further investigate the biochemical and physiological effects of 2,5-Dichloro-3-fluorobenzenesulfonamide. Additionally, further research could be conducted to explore the potential applications of 2,5-Dichloro-3-fluorobenzenesulfonamide in drug synthesis and drug screening. Additionally, further research could be conducted to explore the potential uses of 2,5-Dichloro-3-fluorobenzenesulfonamide as an inhibitor of certain enzymes involved in the metabolism of drugs and fatty acids. Finally, further research could be conducted to explore the potential applications of 2,5-Dichloro-3-fluorobenzenesulfonamide in the synthesis of organic compounds, such as dyes, catalysts, and pigments.
properties
IUPAC Name |
2,5-dichloro-3-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FNO2S/c7-3-1-4(9)6(8)5(2-3)13(10,11)12/h1-2H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKGNJOSOBLMHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3-fluorobenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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